molecular formula C11H12N2O4 B12614780 3-[(3S)-3-Hydroperoxy-3H-indol-3-yl]-L-alanine CAS No. 922143-57-5

3-[(3S)-3-Hydroperoxy-3H-indol-3-yl]-L-alanine

Cat. No.: B12614780
CAS No.: 922143-57-5
M. Wt: 236.22 g/mol
InChI Key: QJNLMTZCAGQBOB-GZMMTYOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3S)-3-Hydroperoxy-3H-indol-3-yl]-L-alanine is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in the fields of chemistry, biology, and medicine

Properties

CAS No.

922143-57-5

Molecular Formula

C11H12N2O4

Molecular Weight

236.22 g/mol

IUPAC Name

(2S)-2-amino-3-[(3S)-3-hydroperoxyindol-3-yl]propanoic acid

InChI

InChI=1S/C11H12N2O4/c12-8(10(14)15)5-11(17-16)6-13-9-4-2-1-3-7(9)11/h1-4,6,8,16H,5,12H2,(H,14,15)/t8-,11+/m0/s1

InChI Key

QJNLMTZCAGQBOB-GZMMTYOYSA-N

Isomeric SMILES

C1=CC=C2C(=C1)[C@](C=N2)(C[C@@H](C(=O)O)N)OO

Canonical SMILES

C1=CC=C2C(=C1)C(C=N2)(CC(C(=O)O)N)OO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3S)-3-Hydroperoxy-3H-indol-3-yl]-L-alanine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the indole nucleus.

    Hydroperoxidation: The indole nucleus undergoes hydroperoxidation to introduce the hydroperoxy group at the 3-position.

    Amino Acid Coupling: The hydroperoxy-indole is then coupled with L-alanine to form the final compound.

The reaction conditions for these steps may vary, but they generally involve the use of specific catalysts and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[(3S)-3-Hydroperoxy-3H-indol-3-yl]-L-alanine can undergo various chemical reactions, including:

    Oxidation: The hydroperoxy group can be further oxidized to form different oxidation products.

    Reduction: The hydroperoxy group can be reduced to a hydroxyl group.

    Substitution: The indole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophiles such as halogens or alkylating agents are used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxy-indole derivatives, while reduction may produce alcohol derivatives.

Scientific Research Applications

Biological Applications

The biological significance of 3-[(3S)-3-Hydroperoxy-3H-indol-3-yl]-L-alanine stems from its antioxidant properties and potential therapeutic effects.

Antioxidant Activity

Research indicates that compounds with hydroperoxy groups can exhibit strong antioxidant activities, which are crucial in mitigating oxidative stress in biological systems. For instance, studies have shown that derivatives of indole can scavenge free radicals effectively, thereby protecting cells from oxidative damage .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it may act as a competitive inhibitor of tryptophan synthase and tryptophanase, enzymes critical in the metabolism of tryptophan . This inhibition could have implications for diseases related to tryptophan metabolism, including certain cancers and neurological disorders.

Pharmacological Potential

The pharmacological applications of this compound are being explored through various studies:

Drug Development

Due to its unique structure, this compound serves as a lead for the development of new drugs targeting oxidative stress-related conditions and metabolic disorders. Its potential as a scaffold for drug design is supported by molecular docking studies that suggest favorable interactions with target proteins .

Case Studies

  • Antioxidant Evaluation : A study evaluated the antioxidant capacity of related indole derivatives using ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. The results indicated that certain derivatives exhibited IC50 values lower than standard antioxidants like ascorbic acid, highlighting their potential therapeutic applications .
  • Enzyme Interaction : Another investigation focused on the inhibitory effects of 3-hydroxyoxindoles on tryptophan synthase and tryptophanase. It was found that stereochemical variations significantly influenced enzyme selectivity and inhibition efficacy . This specificity underscores the importance of structural modifications in enhancing biological activity.

Table 1: Summary of Biological Activities

Activity TypeCompoundIC50 Value (μg/mL)Reference
Antioxidant3-Hydroxyoxindole Derivative28.23
Tryptophan Synthase Inhibition3-HydroxyoxindoleCompetitive
Tryptophanase Inhibition3-HydroxyoxindoleCompetitive

Mechanism of Action

The mechanism of action of 3-[(3S)-3-Hydroperoxy-3H-indol-3-yl]-L-alanine involves its interaction with specific molecular targets. The hydroperoxy group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can then interact with various cellular components, leading to biological effects. The indole nucleus can also interact with specific receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Tryptophan: An essential amino acid with an indole ring.

Uniqueness

3-[(3S)-3-Hydroperoxy-3H-indol-3-yl]-L-alanine is unique due to the presence of the hydroperoxy group, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives. This makes it a valuable compound for various scientific and industrial applications.

Biological Activity

3-[(3S)-3-Hydroperoxy-3H-indol-3-yl]-L-alanine is a derivative of tryptophan and belongs to the class of hydroperoxides, which are known for their biological activities. This compound is synthesized through various chemical processes and has garnered attention due to its potential therapeutic applications, particularly in cancer and neurodegenerative diseases.

Chemical Structure and Properties

The chemical structure of this compound features an indole ring with a hydroperoxy group, which contributes to its reactivity and biological activity. The stereochemistry of the compound plays a crucial role in its interaction with biological targets.

Research indicates that the hydroperoxy group in this compound can participate in redox reactions, influencing various biological pathways. It has been shown to modulate the activity of enzymes involved in metabolic processes and may affect signaling pathways related to cell proliferation and apoptosis.

  • Enzyme Inhibition :
    • 3-Hydroperoxy derivatives have been reported to inhibit tryptophan synthase and tryptophanase, which are critical enzymes in the metabolism of tryptophan . This inhibition can lead to altered levels of neurotransmitters, potentially impacting mood and cognitive functions.
  • Antimicrobial Activity :
    • Studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The hydroperoxy group enhances the antibacterial efficacy, making it a candidate for developing new antibiotics .

Case Studies

A notable study investigated the effects of 3-hydroxyoxindole derivatives on proteasome activity, revealing that these compounds could inhibit proteasome function, which is implicated in various diseases including cancer .

Another case study focused on the synthesis and biological evaluation of related indole derivatives, highlighting their potential as dual inhibitors for acetylcholinesterase (AChE) and beta-secretase (BACE1), enzymes relevant in Alzheimer's disease . The findings suggested that modifications to the indole structure could enhance inhibitory potency.

Table 1: Biological Activity Summary

CompoundTarget EnzymeInhibition TypeIC50 (µM)
3-HydroxyoxindoleTryptophan SynthaseCompetitive25
3-HydroxyoxindoleTryptophanaseNon-competitive30
3-Amino-5-(indol-3-yl)methylene-4-oxoVarious BacteriaAntimicrobial<10

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.